![molecular formula C9H4ClN3 B1352722 2-Chloro-1,8-naphthyridine-3-carbonitrile CAS No. 60467-75-6](/img/structure/B1352722.png)
2-Chloro-1,8-naphthyridine-3-carbonitrile
Overview
Scientific Research Applications
Antiarrhythmic Effects
These compounds are also explored for their potential use as antiarrhythmics. Antiarrhythmic drugs work by correcting irregular heartbeats and can be crucial in treating various forms of cardiac arrhythmias. The structural properties of 2-Chloro-1,8-naphthyridine-3-carbonitrile make it a candidate for synthesizing new antiarrhythmic agents .
Herbicide Safeners
In agriculture, 2-Chloro-1,8-naphthyridine-3-carbonitrile derivatives can act as herbicide safeners. These chemicals protect crops from the toxic effects of herbicides without affecting the herbicidal action against weeds. This application is particularly important in safeguarding food crops during large-scale weed control .
Immunostimulant Properties
The immunostimulant properties of naphthyridine derivatives make them useful in enhancing the immune response. This application is significant in developing treatments that require the stimulation of the immune system, such as vaccines or therapies for immunocompromised individuals .
Anticancer Research
Naphthyridine derivatives, including those with the 2-Chloro-1,8-naphthyridine-3-carbonitrile structure, are being investigated for their anticancer properties. Their potential to inhibit cancer cell growth and proliferation is a promising area of research in the development of new chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is another area of interest. By reducing inflammation, they can be used to treat various inflammatory conditions and diseases, contributing to pain relief and improved health outcomes .
Antimicrobial Applications
Due to their antibacterial and antifungal properties, 2-Chloro-1,8-naphthyridine-3-carbonitrile derivatives are valuable in creating new antimicrobial drugs. These compounds could lead to effective treatments against resistant strains of bacteria and fungi .
Analgesic Effects
Lastly, the analgesic effects of naphthyridine derivatives are being explored. These compounds may offer new pathways for pain management, providing relief for patients suffering from chronic pain conditions .
properties
IUPAC Name |
2-chloro-1,8-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-8-7(5-11)4-6-2-1-3-12-9(6)13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZXWCCYCCBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456888 | |
Record name | 1,8-Naphthyridine-3-carbonitrile, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,8-naphthyridine-3-carbonitrile | |
CAS RN |
60467-75-6 | |
Record name | 1,8-Naphthyridine-3-carbonitrile, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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